OUP-186

Breast Cancer Antiproliferative H3 Receptor Antagonist

OUP-186 (CAS 1480830-24-7) is a non-imidazole histamine H3 receptor (H3R) antagonist with the IUPAC name N-[4-(4-chlorophenyl)butyl]-S-(3-piperidinopropyl)isothiourea. It exhibits potent and selective antagonism for the human H3R and has demonstrated significant anti-proliferative activity against both estrogen receptor-positive (MCF7) and estrogen receptor-negative (MDA-MB-231) human breast cancer cell lines.

Molecular Formula C19H30ClN3S
Molecular Weight 367.98
CAS No. 1480830-24-7
Cat. No. B609792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOUP-186
CAS1480830-24-7
SynonymsOUP-186;  OUP186;  OUP 186.
Molecular FormulaC19H30ClN3S
Molecular Weight367.98
Structural Identifiers
SMILESN=C(NCCCCC1=CC=C(Cl)C=C1)SCCCN2CCCCC2
InChIInChI=1S/C19H30ClN3S/c20-18-10-8-17(9-11-18)7-2-3-12-22-19(21)24-16-6-15-23-13-4-1-5-14-23/h8-11H,1-7,12-16H2,(H2,21,22)
InChIKeyBEAOCYNTOAGFPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

OUP-186 (CAS 1480830-24-7): Non-Imidazole Histamine H3 Receptor Antagonist for Breast Cancer Research Procurement


OUP-186 (CAS 1480830-24-7) is a non-imidazole histamine H3 receptor (H3R) antagonist with the IUPAC name N-[4-(4-chlorophenyl)butyl]-S-(3-piperidinopropyl)isothiourea . It exhibits potent and selective antagonism for the human H3R and has demonstrated significant anti-proliferative activity against both estrogen receptor-positive (MCF7) and estrogen receptor-negative (MDA-MB-231) human breast cancer cell lines [1]. This compound is chemically defined by the molecular formula C19H30ClN3S and a molecular weight of 367.98 g/mol . Its non-imidazole structure distinguishes it from earlier generations of H3R antagonists, such as clobenpropit, and underpins its unique pharmacological profile .

Why OUP-186 Cannot Be Substituted with Generic H3R Antagonists in Breast Cancer Research


Generic substitution of H3R antagonists in breast cancer research is not advisable due to significant compound-specific differences in molecular structure, target selectivity, and functional outcomes. While many H3R antagonists, such as the imidazole-based clobenpropit, share the same nominal target, their off-target activity profiles and the nature of their downstream cellular effects diverge sharply. Specifically, OUP-186's non-imidazole isothiourea core confers a distinct binding mode that translates to potent, H4R-sparing antagonism and robust caspase-dependent apoptosis in breast cancer cells, a functional profile not consistently replicated by in-class alternatives [1]. Furthermore, the pronounced species-selectivity of OUP-186, driven by a single amino acid difference (Ala122 in human vs. Val122 in rat H3R), means that data from common rodent models using this compound are not directly translatable to other H3R antagonists, nor are data from other H3R antagonists predictive of OUP-186's unique in vivo behavior [2]. These factors underscore the critical need for compound-specific procurement and validation.

OUP-186 Quantitative Differential Evidence vs. Closest Analogs and In-Class Candidates


OUP-186 Exhibits 5-Fold Higher Antiproliferative Potency Compared to Clobenpropit in Breast Cancer Cells

In a direct head-to-head comparison, OUP-186 demonstrated significantly greater potency in suppressing the proliferation of breast cancer cells than the imidazole-containing H3R antagonist clobenpropit. In MDA-MB-231 cells at 48 hours, OUP-186 achieved an IC50 of approximately 10 μM, whereas clobenpropit required a concentration of approximately 50 μM to achieve the same effect [1].

Breast Cancer Antiproliferative H3 Receptor Antagonist

OUP-186 Potently Induces Caspase-Dependent Apoptosis, a Mechanism Minimally Engaged by Clobenpropit

Beyond inhibiting proliferation, OUP-186 exhibits a distinct and more robust pro-apoptotic effect compared to clobenpropit. Treatment of MDA-MB-231 cells with 50 μM OUP-186 resulted in a 2.9-fold increase in caspase-3/7 activity after 48 hours. In contrast, an equivalent concentration of clobenpropit induced only a 1.4-fold increase, indicating a significantly weaker apoptotic response [1].

Apoptosis Caspase-3/7 Mechanism of Action

OUP-186 Exhibits Pronounced Species Selectivity Between Human and Rat H3 Receptors, Correlated with Ala122/Val122 Polymorphism

OUP-186 displays a marked species-selectivity profile that is not observed with classical H3R antagonists like thioperamide. While exhibiting potent antagonism against the human H3R, OUP-186 did not show antagonism for histamine release in rat brain microdialysis in vivo [1]. This functional selectivity is linked to a structural basis: in silico docking studies comparing OUP-186 with its C2-homolog (OUP-181) suggest the difference in antagonist binding between human and rat H3Rs is attributable to the Ala122/Val122 mutation [2].

Species Selectivity H3 Receptor In Vivo Model Selection

OUP-186 Demonstrates Absolute Selectivity for H3R Over H4R, a Feature Not Universal Among H3R Ligands

OUP-186 exhibits a clean selectivity profile, displaying potent antagonistic activity against the human H3 receptor while showing no activity against the human histamine H4 receptor (H4R) in vitro [1]. This is in contrast to some other H3R ligands, such as thioperamide, which is known to have significant affinity for H4R (Ki = 27 nM for human H4R) . Furthermore, in breast cancer cell assays, the H4R agonist 4-methylhistamine and the selective H4R antagonist JNJ10191584 had no effect on proliferation, confirming that the anti-proliferative activity of OUP-186 is specifically mediated through H3R antagonism [1].

Receptor Selectivity H3R H4R Off-Target

OUP-186 Effectively Antagonizes H3R Agonist-Induced Proliferation in a Cancer Cell Model

The functional antagonism of OUP-186 at the H3 receptor is confirmed by its ability to block the biological effects of an H3R agonist. In MDA-MB-231 breast cancer cells, treatment with the H3R agonist (R)-(-)-α-methylhistamine (100 μM) significantly increased cell proliferation. Co-treatment with OUP-186 (50 μM) completely blocked this agonist-induced proliferative effect, returning cell numbers to baseline [1]. This confirms that OUP-186 acts as a genuine H3R antagonist in a disease-relevant cellular context.

Functional Antagonism H3R Agonist Breast Cancer

Primary Research Application Scenarios for OUP-186 Based on Quantitative Differential Evidence


Investigating H3R-Mediated Apoptotic Pathways in Breast Cancer

OUP-186 is an optimal tool compound for researchers focused on dissecting the role of the histamine H3 receptor in apoptosis and cell death pathways within breast cancer. Its 2.1-fold greater induction of caspase-3/7 activity compared to clobenpropit at the same concentration [1] provides a strong signal-to-noise ratio for mechanistic studies. This allows for clearer interrogation of downstream effectors and the specific signaling cascades leading to caspase-dependent cell death, without the confounding cytostatic effects that dominate the profile of weaker pro-apoptotic ligands like clobenpropit.

Species-Specific Pharmacology Studies of Histamine Receptors

Researchers aiming to understand the structural basis of ligand-receptor interactions across species can utilize OUP-186 as a probe for human-specific H3R pharmacology. The documented lack of in vivo activity in rat models [1], linked to the Ala122/Val122 mutation [2], makes it a powerful tool for validating humanized receptor models, studying the impact of single nucleotide polymorphisms on drug binding, and avoiding false-negative results in standard rodent models of CNS disorders. It serves as a prime example of a ligand whose translational relevance is contingent upon model selection.

Validating H3R-Specific Function in Co-Expression Systems

In biological systems where both H3 and H4 receptors are present, OUP-186 provides a critical advantage due to its absolute selectivity for H3R and complete lack of activity at H4R [1]. This is a key differentiator from other H3R antagonists like thioperamide, which also binds H4R [2]. Procurement of OUP-186 ensures that any observed biological effect can be attributed exclusively to H3R antagonism, without the need for complex control experiments using separate H4R inhibitors. This simplifies experimental design and strengthens the validity of conclusions drawn in fields such as immunology and neuroimmunology.

Evaluating H3R-Dependent Proliferation in Diverse Breast Cancer Subtypes

OUP-186's demonstrated efficacy in both ER+ (MCF7) and ER- (MDA-MB-231) breast cancer cell lines [1] positions it as a versatile tool for exploring H3R biology across different breast cancer subtypes. Its 5-fold greater antiproliferative potency compared to clobenpropit [1] allows for a more sensitive assessment of H3R's contribution to tumor cell growth in a variety of genetic backgrounds. This is particularly useful for screening panels of patient-derived cell lines or for validating the therapeutic relevance of H3R blockade in heterogeneous cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for OUP-186

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.